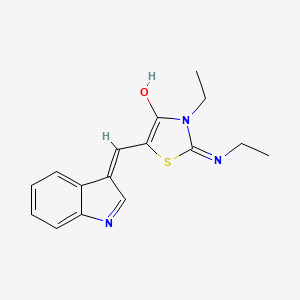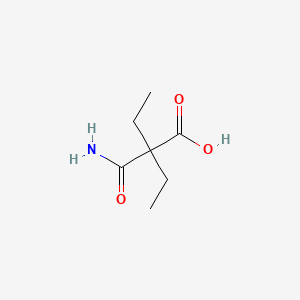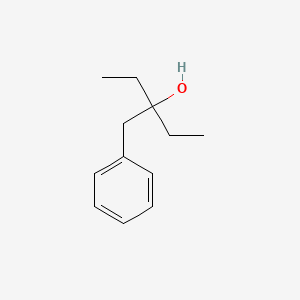
Benzeneethanol, alpha,alpha-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Diethylphenethyl alcohol: is an organic compound with the molecular formula C12H18O. It is also known by other names such as 3-benzylpentan-3-ol and benzeneethanol, alpha,alpha-diethyl . This compound is characterized by its hydroxyl group (-OH) attached to a carbon atom that is bonded to two ethyl groups and a phenyl group, making it a tertiary alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diethylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with diethyl ketone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of alpha,alpha-Diethylphenethyl alcohol often employs catalytic hydrogenation of the corresponding ketone. This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha,alpha-Diethylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), this alcohol can undergo dehydration to form alkenes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Sulfuric acid, high temperatures.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Corresponding ketone.
Dehydration: Alkenes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Alpha,alpha-Diethylphenethyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which alpha,alpha-Diethylphenethyl alcohol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Phenethyl alcohol: Similar structure but lacks the two ethyl groups.
Benzyl alcohol: Contains a benzyl group but lacks the ethyl groups.
Tert-butyl alcohol: A tertiary alcohol with a different alkyl group arrangement.
Uniqueness: Alpha,alpha-Diethylphenethyl alcohol is unique due to its specific arrangement of ethyl groups and a phenyl group attached to the hydroxyl-bearing carbon. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Propiedades
Número CAS |
34577-40-7 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-benzylpentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-12(13,4-2)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
Clave InChI |
VXSLZYONEMVQRB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


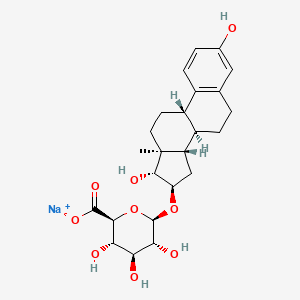
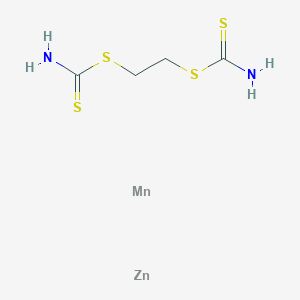
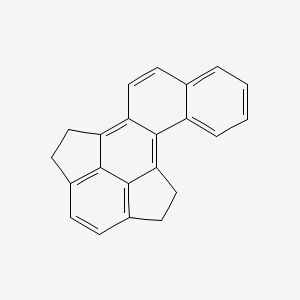

![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
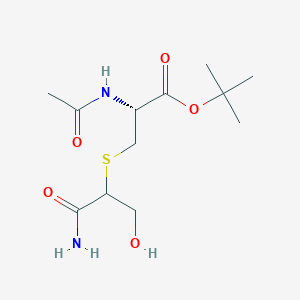
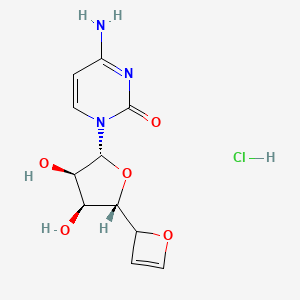

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
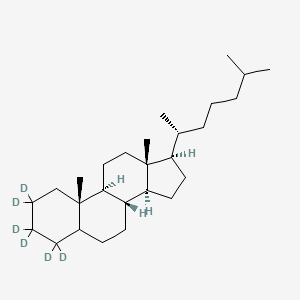
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
